1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Overview
Description
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a cyclic ketone . It is a quinuclidine, a class of compounds that contain a quinuclidine moiety, which is a bicyclic compound made up of a six-membered aromatic ring fused to a piperidine .
Synthesis Analysis
The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers, including 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, has been reported . The process involves nucleophilic attack at the carbonyl group, which proceeds preferentially from the supposedly more hindered endo pi-face, giving quinuclidinols with natural configuration .Molecular Structure Analysis
The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is C9H15NO3 . Its molecular weight is 185.22 g/mol . The InChI Key, a unique identifier for chemical substances, is RFBVBRVVOPAAFS-UHFFFAOYSA-N .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one under different conditions has been studied . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .Scientific Research Applications
Synthesis and Derivatives
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and its derivatives have been synthesized through various chemical processes. Sun Yu (2011) detailed the synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one from 4-piperidinecarboxylic acid, exploring factors like the amount of base and reaction time in Aldol condensation (Sun Yu, 2011).
Microbial Hydroxylation
Microbial hydroxylation of similar compounds by fungi and actinomycetes has been studied for its regio- and stereoselective characteristics. J. W. Wong and M. Burns (1999) found that most organisms produced α-(5 S )-( Z )-2-benzylidene-5-hydroxy-1-azabicyclo[2.2.2]octan-3-one as the major product (Wong & Burns, 1999).
Structural Studies
There have been extensive structural studies of compounds derived from 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. For instance, M. Arias-Pérez et al. (2003) synthesized a series of α-hydroxyesters from this compound, studying them using IR and NMR spectroscopy and X-ray diffraction (Arias-Pérez et al., 2003).
Biological Activity
The biological activity associated with 1-azabicyclo[2.2.2]octan-3-ones has been a subject of research, with studies focusing on the synthesis and structural analysis of derivatives. For example, Vijayakumar N. Sonar et al. (2006) undertook such a study to understand the molecular conformation in the crystal structure (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions
The compound and its derivatives have been used to study various chemical reactions. G. V. Shishkin and V. I. Vysochin (1980) synthesized 2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane and explored its reactions with different compounds (Shishkin & Vysochin, 1980).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one have been synthesized and studied for their potential applications. M. Longobardi et al. (1979) created derivatives with observed strong antiarrhythmic and local anesthetic activities (Longobardi, Schenone, & Bondavalli, 1979).
properties
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQQDHZKSEDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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